An In-Depth Technical Guide to (S)-3-Aminotetrahydrofuran: Molecular Structure, Stereochemistry, and Synthetic Protocols
An In-Depth Technical Guide to (S)-3-Aminotetrahydrofuran: Molecular Structure, Stereochemistry, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Aminotetrahydrofuran is a pivotal chiral building block in medicinal chemistry, recognized for its integral role in the synthesis of a variety of pharmaceutical agents. Its stereodefined structure is a key determinant of the biological activity of the final drug products. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and detailed experimental protocols for the synthesis and analysis of (S)-3-Aminotetrahydrofuran. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Molecular Structure and Properties
(S)-3-Aminotetrahydrofuran, a cyclic ether with a chiral amine substituent, possesses a unique three-dimensional structure that is fundamental to its utility in asymmetric synthesis.
Table 1: Chemical Identifiers and Basic Properties
| Identifier | Value |
| IUPAC Name | (3S)-oxolan-3-amine |
| CAS Number | 104530-79-2 |
| Molecular Formula | C₄H₉NO |
| Molecular Weight | 87.12 g/mol |
| Synonyms | (S)-Tetrahydrofuran-3-amine, (3S)-Tetrahydrofuran-3-amine |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | Commercial Suppliers |
| Boiling Point | 125.6 ± 33.0 °C (Predicted) | LookChem |
| Density | 1.012 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.458 | Sigma-Aldrich |
| pKa | 8.90 ± 0.20 (Predicted) | LookChem |
| Melting Point (HCl salt) | 116-118 °C | EvitaChem |
| Optical Rotation (HCl salt) | [α]²⁷D = -10.2 (c=1, methanol) | ChemicalBook |
Stereochemistry
The stereochemistry of (S)-3-Aminotetrahydrofuran is defined by the 'S' configuration at the C3 position of the tetrahydrofuran ring. This specific spatial arrangement of the amino group is crucial for the desired pharmacological activity in the final drug molecules. The absolute configuration is typically established from the chiral starting material, such as L-aspartic acid, and is maintained throughout the synthetic sequence. The enantiomeric purity is a critical quality attribute and is typically determined by chiral chromatography or NMR spectroscopy using chiral derivatizing agents.
Synthesis of (S)-3-Aminotetrahydrofuran Hydrochloride
A common and efficient method for the enantioselective synthesis of (S)-3-Aminotetrahydrofuran hydrochloride starts from the readily available and inexpensive chiral precursor, L-aspartic acid. The synthesis involves a six-step process: acylation, esterification, reduction, cyclization, hydrolysis, and salification.[1]
Synthetic Workflow
Caption: Synthetic pathway from L-aspartic acid.
Detailed Experimental Protocol (Based on Patent Literature)
Step 1: Acylation - Preparation of (S)-2-Benzoyl-aspartic acid [1]
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In a suitable reaction vessel, dissolve sodium hydroxide (48g, 1.175 mol) in water (214g).
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To the stirred solution, add L-aspartic acid (30g, 0.225 mol) and stir for 30 minutes.
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Add a solution of benzoyl chloride (31.6g, 0.225 mol) in toluene (64.7g) and phosphoric acid (115.5g, 1.01 mol).
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Allow the reaction to proceed for 2 hours.
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After reaction completion, separate the aqueous layer and adjust the pH to 2-3 with 36% hydrochloric acid.
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Stir for 3 hours to precipitate the product.
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Filter the solid, wash with water, and dry to obtain (S)-2-benzoyl-aspartic acid.
Step 2: Esterification - Preparation of (S)-2-Benzoyl-aspartic acid dimethyl ester [1]
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To a reaction flask, add methanol (3880g) and (S)-2-benzoyl-aspartic acid (220g, 0.928 mol).
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Cool the mixture to 22 °C and add acetyl chloride (181.7g, 2.257 mol) dropwise.
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Maintain the reaction for 3 hours, monitoring for completion by HPLC.
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Neutralize the reaction mixture with solid sodium bicarbonate.
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Filter the mixture and concentrate the filtrate to dryness.
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Recrystallize the crude product from ethyl acetate and petroleum ether to yield the dimethyl ester.
Step 3: Reduction - Preparation of (S)-2-Benzoyl-1,4-butanediol [1]
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In a large reaction kettle, dissolve (S)-2-benzoyl-aspartic acid dimethyl ester (300kg) in a mixture of THF (600kg), toluene (600kg), and anhydrous methanol (150kg).
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Cool the solution to 0-5 °C.
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Portion-wise add sodium borohydride (95kg) over 4 hours, maintaining the temperature below 25 °C.
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Stir at room temperature for 2 hours, monitoring for completion by HPLC.
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Quench the reaction by the dropwise addition of a hydrochloric acid/water mixture.
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Concentrate the solution under reduced pressure to obtain the crude diol.
Step 4: Cyclization - Preparation of (S)-3-Benzoylamino tetrahydrofuran [1]
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Heat the crude (S)-2-benzoyl-1,4-butanediol at 170 °C for 10 hours.
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Monitor the reaction by HPLC until the starting material is consumed.
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Cool the reaction mixture.
Step 5 & 6: Hydrolysis and Salification - Preparation of (S)-3-Aminotetrahydrofuran hydrochloride
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To the cyclized product, add 95% ethanol and a 30% aqueous solution of sodium hydroxide.
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Heat the mixture to reflux for 9-10 hours, monitoring by TLC.
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After completion, cool the mixture to room temperature and acidify with dilute hydrochloric acid to precipitate benzoic acid.
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Filter to remove the benzoic acid.
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Wash the aqueous phase with dichloromethane and then concentrate to a crude product.
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Add isopropanol to the crude product and stir to induce crystallization.
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Filter the solid, wash with cold isopropanol, and dry under vacuum to yield (S)-3-Aminotetrahydrofuran hydrochloride.
Stereochemical Analysis
Ensuring the enantiomeric purity of (S)-3-Aminotetrahydrofuran is critical. This is typically achieved through chiral High-Performance Liquid Chromatography (HPLC) after derivatization.
Chiral HPLC Analysis Workflow
Caption: Workflow for enantiomeric excess determination.
Experimental Protocol: Chiral HPLC of Benzoyl Derivative
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Derivatization: React (S)-3-Aminotetrahydrofuran with benzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane) to form the N-benzoyl derivative. Purify the derivative by standard methods (e.g., extraction, chromatography).
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HPLC Conditions (Example): [2]
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Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm
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Mobile Phase: 95% Heptane / 5% Isopropanol
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Flow Rate: 2 mL/min
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Detection: UV at 220 nm
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Expected Elution: The (S)- and (R)-enantiomers will have different retention times (e.g., r_t = 9.3 min for (S)-isomer and r_t = 10.1 min for (R)-isomer for a similar compound).[2]
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Enantiomeric Excess (ee) Calculation:
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ee (%) = [([Area of S-isomer] - [Area of R-isomer]) / ([Area of S-isomer] + [Area of R-isomer])] x 100
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Role in Drug Development
(S)-3-Aminotetrahydrofuran is not typically a pharmacologically active agent itself. Instead, its value lies in being a key chiral intermediate for the synthesis of more complex drug molecules. Its incorporation can significantly influence the binding affinity and selectivity of the final drug product for its biological target.
Logical Relationship in Drug Discovery
Caption: From chiral building block to therapeutic effect.
Example Application: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors
(S)-3-Aminotetrahydrofuran hydrochloride is a known intermediate in the preparation of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[3] This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells. Elevated levels of cortisol in tissues like liver and fat are associated with insulin resistance and metabolic syndrome. Therefore, inhibiting 11β-HSD1 is a therapeutic strategy for type 2 diabetes and obesity. The tetrahydrofuran moiety of the inhibitors often plays a crucial role in binding to the enzyme's active site.
Conclusion
(S)-3-Aminotetrahydrofuran is a valuable and versatile chiral building block in the pharmaceutical industry. Its synthesis from readily available chiral precursors and the methods for confirming its stereochemical integrity are well-established, though detailed protocols can be proprietary. Understanding the structure, stereochemistry, and synthetic routes of this intermediate is essential for the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a foundational resource for scientists and researchers working in this dynamic field.
References
- 1. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 2. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 3. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
